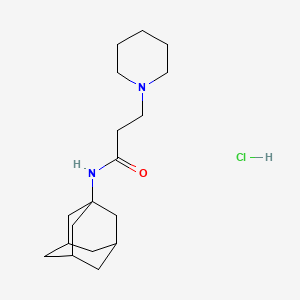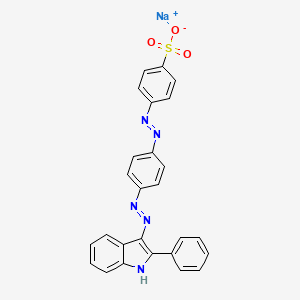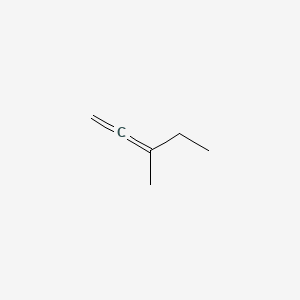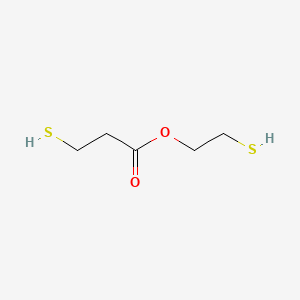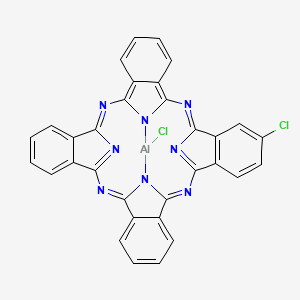
Chloro aluminum chloro phthaloyanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro aluminum chloro phthaloyanine is a type of phthalocyanine compound, which is a class of macrocyclic compounds known for their intense color and stability. These compounds are widely used in various applications due to their unique chemical and physical properties. This compound, in particular, has gained attention for its potential use in photodynamic therapy, organic photovoltaics, and other advanced technological applications .
准备方法
Synthetic Routes and Reaction Conditions
Chloro aluminum chloro phthaloyanine can be synthesized through several methods. One common approach involves heating a solution of chloro aluminum phthalocyanine in the presence of fluoride salts such as cesium fluoride, potassium fluoride, or sodium fluoride. This reaction typically takes place in dimethyl sulfoxide (DMSO) and results in the formation of fluoro aluminum phthalocyanine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid lipid nanoparticles (SLN) as carriers. These nanoparticles are prepared using a solvent diffusion method in an aqueous system. The resulting SLN loaded with chloro aluminum phthalocyanine exhibit high encapsulation efficiency and stability .
化学反应分析
Types of Reactions
Chloro aluminum chloro phthaloyanine undergoes various chemical reactions, including substitution reactions. For example, it can be converted to fluoro aluminum phthalocyanine by heating in the presence of fluoride salts . Additionally, it can form protonated complexes in acidic conditions, which can dissociate across the aluminum-nitrogen bonds .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include fluoride salts (cesium fluoride, potassium fluoride, sodium fluoride) and strong acids (sulfuric acid). The reactions typically occur under heating conditions in solvents such as DMSO or dichloromethane .
Major Products Formed
The major products formed from the reactions of this compound include fluoro aluminum phthalocyanine and protonated complexes. These products exhibit different optical and electronic properties compared to the parent compound .
科学研究应用
Chloro aluminum chloro phthaloyanine has a wide range of scientific research applications:
Photodynamic Therapy: It is used as a photosensitizer in photodynamic therapy for the treatment of cancers such as oral squamous cell carcinoma.
Organic Photovoltaics: It is used in the fabrication of organic photovoltaic devices due to its ability to donate electrons and form exciton-rectifying layers.
Antimicrobial Therapy: It has been investigated for its potential use in antimicrobial photodynamic therapy against pathogenic bacteria.
作用机制
The mechanism of action of chloro aluminum chloro phthaloyanine involves its ability to absorb light and generate reactive oxygen species. In photodynamic therapy, the compound is activated by light, leading to the production of singlet oxygen and other reactive species that cause cell damage and death. The molecular targets include cellular components such as lipids, proteins, and nucleic acids .
相似化合物的比较
Chloro aluminum chloro phthaloyanine is part of the larger family of metal phthalocyanines, which include compounds such as zinc phthalocyanine, copper phthalocyanine, cobalt phthalocyanine, iron phthalocyanine, and magnesium phthalocyanine. These compounds share similar macrocyclic structures but differ in their central metal ions and substituents, leading to variations in their chemical and physical properties .
Uniqueness
The uniqueness of this compound lies in its specific optical and electronic properties, which make it suitable for applications in photodynamic therapy and organic photovoltaics. Its ability to form stable complexes and undergo substitution reactions further enhances its versatility in various scientific and industrial applications .
属性
分子式 |
C32H15AlCl2N8 |
|---|---|
分子量 |
609.4 g/mol |
IUPAC 名称 |
13,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11(16),12,14,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |
InChI |
InChI=1S/C32H15ClN8.Al.ClH/c33-16-13-14-23-24(15-16)32-40-30-22-12-6-5-11-21(22)28(38-30)36-26-18-8-2-1-7-17(18)25(34-26)35-27-19-9-3-4-10-20(19)29(37-27)39-31(23)41-32;;/h1-15H;;1H/q-2;+3;/p-1 |
InChI 键 |
OERFPTDHUOASTM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al](N7C(=NC8=NC(=N6)C9=C8C=CC(=C9)Cl)C1=CC=CC=C1C7=NC2=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
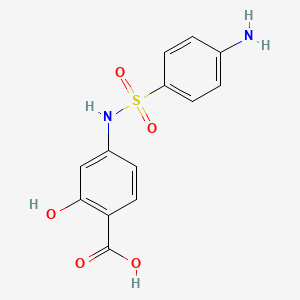

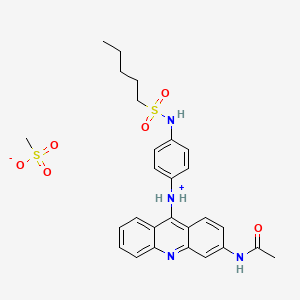
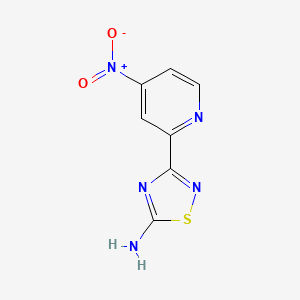
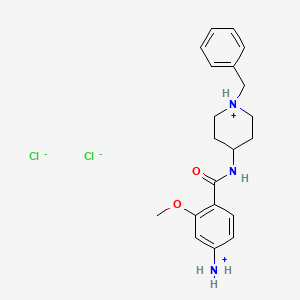
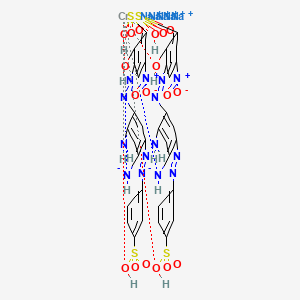

![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)

